molecular formula C15H14 B1338140 3-(4-Biphenyl)-1-propene CAS No. 20120-35-8

3-(4-Biphenyl)-1-propene

Cat. No.: B1338140
CAS No.: 20120-35-8
M. Wt: 194.27 g/mol
InChI Key: HJQPEDHRZNHTCW-UHFFFAOYSA-N
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Description

Significance of Allylic Biphenyl (B1667301) Systems in Contemporary Organic Chemistry

The structural framework of 3-(4-biphenyl)-1-propene combines two highly significant functional groups in organic chemistry: the biphenyl moiety and the allylic system. This combination imparts a unique reactivity profile and makes it a valuable building block in synthesis.

The biphenyl moiety , consisting of two connected phenyl rings, is a foundational structure in many pharmacologically active compounds and advanced materials. arabjchem.orgrsc.org It serves as a rigid scaffold in drugs designed for a range of therapeutic purposes, including as anti-inflammatory, antifungal, and antihypertensive agents. rsc.orgresearchgate.net In materials science, the biphenyl unit is a key component in the construction of liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgbohrium.com The utility of the biphenyl group often requires its functionalization, as the base molecule is relatively non-reactive. arabjchem.orgresearchgate.net This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the construction of complex molecular architectures. arabjchem.orgrsc.org

The allylic system refers to the set of sp²-hybridized carbon atoms of a double bond along with an adjacent sp³-hybridized carbon. fiveable.meallen.in This arrangement leads to enhanced stability and distinct reactivity. fiveable.me The proximity of the pi-system of the double bond allows for the stabilization of adjacent carbocations, radicals, or anions through resonance, making these intermediates readily accessible in chemical reactions. ucalgary.ca This unique stability makes allylic C-H bonds more reactive than typical alkane C-H bonds and influences the outcomes of substitution and addition reactions. fiveable.mefiveable.me

The combination of these two systems in a molecule like this compound creates a versatile platform. The biphenyl group provides a stable, rigid core that can be modified, while the allylic propene group offers a site for a wide array of chemical transformations, including oxidation, reduction, and substitution.

Overview of Existing Research Trajectories for this compound

Research involving this compound and related allylic biphenyl systems primarily focuses on its utility as a synthetic intermediate and as a substrate in catalytic processes.

One major research trajectory is its use as a building block in organic synthesis . The functionalization of the biphenyl ring or the propene chain allows for the creation of more complex molecules. For instance, the bromine-substituted analogue, 3-(4-biphenyl)-2-bromo-1-propene, is known to undergo substitution reactions, enabling the introduction of various other functional groups. The synthesis of this compound itself is often achieved through established methods like the Suzuki-Miyaura cross-coupling reaction, which connects a biphenyl-derived boronic acid with an allyl halide.

Another significant area of investigation is its application in catalysis . The compound can serve as a substrate in reactions designed to form new carbon-carbon or carbon-heteroatom bonds. For example, allylic biphenyls are used in palladium-catalyzed reactions. rsc.orggrafiati.com Research has explored the hydroformylation and methoxycarbonylation of similar olefinic compounds, which are important industrial processes for producing aldehydes and esters, respectively. mdpi.com Furthermore, the reaction of biphenyl with propene has been studied under various catalytic conditions. researchgate.net

Finally, there is interest in the potential of allylic biphenyls in materials science . The rigid biphenyl core is a well-known component of liquid crystals, and the polymerizable propene group suggests potential applications in the synthesis of specialty polymers. rsc.orgbohrium.com

Fundamental Research Questions and Objectives in the Study of this compound

The study of this compound is driven by several key research questions aimed at fully harnessing its synthetic potential.

A primary objective is the development of efficient and selective catalytic transformations . Researchers aim to design new catalytic systems that can functionalize either the allylic or aromatic part of the molecule with high precision. This includes exploring regioselective and stereoselective reactions, which are crucial for the synthesis of complex target molecules like pharmaceuticals. fiveable.me For example, controlling whether a reaction occurs at the internal or terminal carbon of the propene group, or at a specific position on the biphenyl rings, remains a significant challenge.

Another fundamental question revolves around understanding reaction mechanisms . Detailed mechanistic studies of how this compound interacts with transition metal catalysts are essential for optimizing reaction conditions and improving yields. lehigh.edu This involves investigating the formation and stability of intermediates, such as allylic carbocations or radicals, and their subsequent reaction pathways. fiveable.meucalgary.ca

Furthermore, a continuing objective is the synthesis of novel derivatives and materials . By using this compound as a starting material, chemists aim to create new compounds with potentially valuable properties. researchgate.net This includes the synthesis of novel polymers, liquid crystals, or biologically active molecules. The overarching goal is to expand the library of available chemical tools and materials by leveraging the unique structural features of this allylic biphenyl compound. grafiati.com

Compound Properties

Below are the known physicochemical properties of this compound.

PropertyValue
CAS Number 20120-35-8
Molecular Formula C₁₅H₁₄
Molecular Weight 194.27 g/mol
Boiling Point 304.3°C at 760 mmHg
Density 0.975 g/cm³
Flash Point 141.3°C

Data sourced from Alfa Chemistry and ChemicalBook. alfa-chemistry.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQPEDHRZNHTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513878
Record name 4-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20120-35-8
Record name 4-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Biphenyl 1 Propene and Its Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of biphenyl (B1667301) compounds. These reactions have revolutionized the formation of carbon-carbon bonds, offering high yields and broad functional group tolerance. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling Protocols for Biphenyl-Propene Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds. nih.govyoutube.comtcichemicals.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base. youtube.comtcichemicals.com It is a versatile method for creating the biphenyl core of 3-(4-biphenyl)-1-propene. nih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of the catalytic system and reaction parameters. mdpi.com Key factors that are often fine-tuned include the choice of palladium catalyst, ligands, base, and solvent system. mdpi.comwhiterose.ac.uk

The selection of the palladium source and the associated ligands is critical for achieving high yields and turnover numbers. whiterose.ac.ukbeilstein-journals.org While various palladium sources can be used, the ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. nih.govwikipedia.org Phosphine-based ligands are commonly employed. nih.gov

The choice of base and solvent also significantly impacts the reaction outcome. mdpi.commdpi.com A variety of bases, such as potassium carbonate, potassium phosphate, and cesium carbonate, are used to facilitate the transmetalation step. nih.govyoutube.com The solvent system, which can range from organic solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) to aqueous mixtures, influences the solubility of the reactants and the stability of the catalytic species. nih.govmdpi.commdpi.com For instance, a mixture of toluene and water with a catalytic amount of palladium acetate (B1210297) and a bulky phosphine (B1218219) ligand has been used effectively. nih.gov

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
ParameterExamplesRole in the ReactionReference
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Facilitates the cross-coupling reaction. nih.govmdpi.combeilstein-journals.org
LigandTriphenylphosphine (PPh₃), SPhos, Chiral-bridged biphenyl monophosphinesStabilizes the palladium catalyst and influences reactivity and selectivity. nih.govbeilstein-journals.org
BaseK₃PO₄, K₂CO₃, Na₂CO₃, Cesium CarbonateActivates the organoboron compound for transmetalation. nih.govyoutube.commdpi.com
SolventToluene, THF, 1,4-Dioxane, Acetonitrile (B52724), Ethanol/Water mixturesSolubilizes reactants and influences catalyst stability and activity. nih.govmdpi.com

The reactivity of the organoboron precursor is influenced by its structure and the reaction conditions. Boronic acids are often used, but boronate esters, such as pinacol (B44631) esters, can offer advantages in terms of stability and ease of purification. gre.ac.ukrsc.org The transmetalation step of the Suzuki-Miyaura coupling involves the transfer of the organic group from the boron atom to the palladium center, a process that is facilitated by the presence of a base. nih.gov

Other Palladium-Mediated Coupling Reactions (e.g., Heck, Stille, Negishi)

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also valuable for the synthesis of biphenyl-propene scaffolds.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.org This reaction can be used to introduce the propene moiety onto a pre-formed biphenyl ring or to couple a biphenyl halide with propene. nih.govnih.gov The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the E-isomer. organic-chemistry.org

Stille Coupling: The Stille coupling utilizes organotin compounds as the nucleophilic partner to couple with organic halides or triflates. nih.govresearchgate.net This reaction is tolerant of a wide range of functional groups and is effective for the synthesis of biphenyls. researchgate.netacs.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are coupled with organic halides in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly versatile and can be used to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared from the corresponding organohalide via a Grignard or organolithium intermediate followed by transmetalation with a zinc halide. youtube.com

Alternative Synthetic Routes to this compound

While cross-coupling reactions are the dominant methods, alternative strategies for the synthesis of this compound exist.

Direct Functionalization of Biphenyl with Propene Derivatives

Direct functionalization methods aim to introduce the propene group directly onto the biphenyl core, bypassing the need for pre-functionalized starting materials. One such approach involves the reaction of biphenyl with propene in the presence of lithium metal in THF, followed by hydrolysis. nih.gov This reaction, however, can lead to a mixture of products, including isomers with varying degrees of saturation and substitution patterns on the biphenyl ring. nih.gov Another strategy involves the remote C-H functionalization of biphenyl derivatives, where a directing group is used to guide the introduction of a functional group at a specific position on the biphenyl scaffold. escholarship.org

Stereoselective and Regioselective Synthetic Approaches

The synthesis of this compound and its analogues often requires precise control over the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity). While the terminal double bond in this compound does not present E/Z isomerism, the principles of regioselectivity are paramount to ensure the correct constitutional isomer is formed. Transition-metal-catalyzed cross-coupling reactions are the cornerstone for constructing the biphenyl scaffold and introducing the propene group with high regiochemical control. researchgate.netnih.gov

Common methodologies include the Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. A highly regioselective synthesis of this compound can be achieved by coupling 4-biphenylboronic acid with an allyl halide (e.g., allyl bromide) or by reacting a 4-halobiphenyl (e.g., 4-bromobiphenyl) with allylboronic acid or its esters. The choice of reactants inherently defines the regiochemistry, leading to the desired product. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Heck Reaction: The Heck reaction provides a direct method for the arylation of alkenes. The synthesis of this compound could potentially be achieved via the palladium-catalyzed reaction of a 4-halobiphenyl with propene. Controlling the regioselectivity to favor the terminal alkene (1-propene) over internal isomers is a key challenge, often influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Stille Coupling: This method involves the coupling of an organotin compound with an organohalide. For this specific synthesis, 4-biphenylstannane could be reacted with an allyl halide, or a 4-halobiphenyl could be coupled with an allyltin (B8295985) reagent. Like the Suzuki coupling, the regioselectivity is dictated by the starting materials. nih.gov

The table below summarizes potential regioselective approaches for the synthesis of the target compound.

Synthetic ApproachReactant 1Reactant 2Catalyst System (Typical)Key Advantage
Suzuki-Miyaura Coupling4-Biphenylboronic acidAllyl bromidePd(PPh₃)₄ / Base (e.g., Na₂CO₃)High yields, mild conditions, commercially available starting materials.
Heck Reaction4-IodobiphenylPropenePd(OAc)₂ / Ligand (e.g., PPh₃)Atom economy (direct C-H functionalization).
Stille Coupling4-BromobiphenylAllyltributyltinPd(PPh₃)₄Tolerant of many functional groups.

Green Chemistry Principles in the Synthesis of this compound

Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. For this compound, this involves using environmentally benign solvents, reducing energy consumption, and employing recyclable catalysts. researchgate.netscispace.com

A significant advancement in the green synthesis of biphenyl compounds is the adaptation of the Suzuki-Miyaura cross-coupling reaction to aqueous media. researchgate.net Research has demonstrated the synthesis of biphenyl carboxylic acids using a water-soluble fullerene-supported palladium nanocatalyst. researchgate.net This approach can be adapted for this compound synthesis. The benefits include:

Use of Water as a Solvent: Eliminates the need for volatile and often toxic organic solvents.

Catalyst Recyclability: The fullerene-supported catalyst can be recovered and reused multiple times without a significant loss in activity, reducing waste and cost. researchgate.net

Mild Reaction Conditions: These reactions can often be performed at room temperature, which lowers energy consumption. researchgate.net

Microwave-assisted synthesis is another green technique applicable to this compound. nih.govmdpi.com Microwave irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often resulting in higher yields and cleaner products. nih.govmdpi.com

Green Chemistry PrincipleApplication in SynthesisSpecific Example/Advantage
Benign SolventsUsing water instead of organic solvents.Suzuki-Miyaura coupling in pure water. researchgate.net
CatalysisUse of recyclable, heterogeneous catalysts.Water-soluble fullerene-supported PdCl₂ nanocatalyst. researchgate.net
Energy EfficiencyEmploying alternative energy sources.Microwave-assisted reactions reduce time and energy usage. nih.govmdpi.com
Waste PreventionHigh-yield reactions and recyclable catalysts.Yields of over 90% with recyclable catalysts minimize waste. researchgate.net

Scale-Up Considerations and Industrial Production Methods

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. For this compound, the scalability of cross-coupling reactions is a primary consideration. While highly effective, palladium catalysts are expensive, making catalyst efficiency (high turnover number) and recovery crucial for economic viability. Batch production processes are common for specialty chemicals like this.

An alternative approach for the large-scale production of the core biphenyl structure involves catalytic hydroalkylation followed by dehydrogenation. google.com A potential industrial process could involve:

Hydroalkylation: A feed of an aromatic hydrocarbon like benzene (B151609) is reacted with an alkene or cycloalkene to produce phenylcyclohexane (B48628) intermediates. google.com

Dehydrogenation: The resulting intermediates are then dehydrogenated to form the desired biphenyl compounds. google.com

While this patented method is described for producing biphenyls and dialkylbiphenyls, the principles could be adapted for more complex structures. google.com The key advantages of such a process are the use of less expensive starting materials and the potential for continuous operation. However, the multi-step nature and the need for specialized high-pressure and high-temperature equipment are significant considerations. The final attachment of the propene group would require a subsequent, separate synthetic step. For a specialty chemical like this compound, scaling up a robust, high-yield, one-pot laboratory synthesis, such as a Suzuki-Miyaura coupling, often remains the more practical approach.

Advanced Reactivity Studies of 3 4 Biphenyl 1 Propene

Reactivity of the Biphenyl (B1667301) System within 3-(4-Biphenyl)-1-propene

The biphenyl core of the molecule is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The directing effects of the substituents on the rings determine the position of the incoming electrophile.

In this compound, the two phenyl rings influence each other's reactivity. The allyl group attached to one ring is an ortho-, para-directing and activating group. Similarly, one phenyl ring acts as an ortho-, para-directing substituent on the other.

Reactivity: Both rings are activated towards electrophilic substitution compared to benzene (B151609) itself. The ring bearing the allyl group is slightly more activated.

Regioselectivity: Electrophilic attack is directed to the ortho and para positions relative to the existing substituents. For the allyl-substituted ring, substitution is expected at the positions ortho to the allyl group. For the unsubstituted ring, substitution is favored at its ortho and para positions. Steric hindrance often leads to a preference for substitution at the para position of the unsubstituted ring.

Advanced methods for C-H functionalization allow for substitution at positions not typically favored by classical electrophilic substitution. For instance, the use of directing groups can achieve meta-selective functionalization of biphenyl systems, showcasing modern approaches to controlled functionalization.

Table 5: Electrophilic Aromatic Substitution of this compound

Reaction TypeReagent(s)Expected Major Product(s)
NitrationHNO₃, H₂SO₄3-(4'-Nitro-4-biphenylyl)-1-propene
BrominationBr₂, FeBr₃3-(4'-Bromo-4-biphenylyl)-1-propene
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-(4'-Acetyl-4-biphenylyl)-1-propene
SulfonationFuming H₂SO₄4'-(2-propen-1-yl)-4-biphenylsulfonic acid

Heterocycle Formation and Annulation Reactions Involving Biphenyl

The allyl group in this compound is a versatile handle for constructing cyclic and heterocyclic systems through annulation reactions—processes that form a new ring onto a molecule via two new bonds. scripps.edu Various catalytic methods can be employed to engage the terminal double bond in cycloadditions, making it a valuable precursor for complex molecular architectures.

Palladium-catalyzed annulations involving zwitterionic π-allyl palladium intermediates are a powerful strategy for forming carbocyclic and heterocyclic compounds. rsc.org In a hypothetical reaction, oxidative addition of a Pd(0) catalyst to a suitable bifunctional coupling partner containing an aryl halide and a nucleophile could be intercepted by this compound. This would lead to migratory insertion and subsequent cyclization, yielding fused heterocyclic products. rsc.org

Similarly, phosphine-catalyzed annulation reactions are highly effective for synthesizing functionalized carbo- and heterocycles. nih.govresearchgate.net These reactions often utilize allenoates or other activated olefins as partners. This compound could potentially act as the olefin component in [4+2] or [3+2] cycloadditions, reacting with phosphine-generated 1,4-dipole synthons to produce highly substituted cyclohexenes or cyclopentenes, respectively. nih.gov The specific reaction pathway and resulting regiochemistry would be dictated by the choice of catalyst and reaction partners. nih.gov The synthesis of diverse heterocycles, such as indoles and oxazolidinones, has also been achieved using propargyl compounds as versatile synthons, highlighting the potential of unsaturated precursors in complex cyclizations. researchgate.net

Annulation TypePotential Reaction PartnerPotential Product Skeleton
Palladium-Catalyzed [3+2] AnnulationAryl halide with tethered nucleophileFused bicyclic heterocycle
Phosphine-Catalyzed [4+2] Annulationα-AlkylallenoateSubstituted cyclohexene
Phosphine-Catalyzed [3+2] AnnulationAllenoateSubstituted cyclopentene
Dipolar CycloadditionNitrone or Azomethine YlideIsoxazolidine or Pyrrolidine

Carbene-Mediated Rearrangements and Reactivity Derived from Biphenyl-Propene Precursors

Carbenes are highly reactive intermediates that can be generated from precursors such as diazo compounds. libretexts.org A diazo derivative of this compound could serve as a precursor to a biphenyl-substituted carbene, unlocking a range of unique intramolecular rearrangements. The generation of such carbenes can be achieved through photolytic, thermal, or metal-catalyzed decomposition of the diazo compound. libretexts.org Once formed, these carbenes can undergo various transformations, including cyclopropanation, C-H insertion, and characteristic rearrangements. libretexts.orgresearchgate.net

Solid-State Photochemical Reactions and Stereoselectivity Control

Solid-state photochemistry offers a unique environment for controlling chemical reactions. The rigid lattice of a crystal can restrict molecular motion, leading to high levels of stereoselectivity that are often unattainable in solution. The outcome of a solid-state reaction is governed by the packing arrangement of the molecules in the crystal, a principle known as topochemical control.

For a precursor derived from this compound, photochemical generation of a carbene in the crystalline state could lead to highly selective intramolecular reactions. The specific crystalline form could pre-organize the molecule in a conformation that favors one reaction pathway over others. For instance, if the molecular packing forces the carbene center into close proximity with a specific C-H bond, a highly regioselective and stereoselective C-H insertion reaction could occur. This method has been used to convert achiral reactants into chiral products with high optical yield by performing reactions in chiral crystals. The elimination of solvents and potential for enhanced reaction efficiency are additional benefits of solid-state approaches, which can be accelerated using techniques like resonant acoustic mixing. nih.gov

Intramolecular 1,2-Hydrogen and Aryl Migrations

Arylalkylcarbenes generated from precursors often undergo rapid intramolecular rearrangements. nih.gov For a carbene generated from a biphenyl-propene derivative, two primary rearrangement pathways are 1,2-hydrogen shifts and 1,2-aryl shifts. Research on the related 1,2,2-triphenylethylidene carbene shows that such species undergo facile 1,2-H shifts in both solution and the solid state. nih.gov The competition between these migratory pathways is influenced by the carbene's spin state (singlet vs. triplet) and the conformation of the intermediate. nih.gov

In the case of a carbene located on the propyl chain of the biphenyl precursor, a 1,2-hydrogen shift would lead to the formation of a substituted biphenyl-diene. Alternatively, a 1,2-aryl migration, involving the shift of the biphenyl group, would result in a rearranged alkene. nih.gov Studies have shown that radical addition to alkenes can trigger the 1,2-aryl migration from an adjacent all-carbon quaternary center, indicating that such rearrangements are synthetically accessible. nih.gov The crystalline environment can exert significant control over these competing pathways; for example, lattice forces in the solid state can selectively favor a 1,2-H shift, leading to a single product with high yield. nih.gov

Solvent Effects on Carbene Reactivity and Product Distribution

The choice of solvent has a profound impact on the reactivity of carbenes, particularly on the dynamics of the singlet and triplet spin states. researchgate.net Ultrafast photolysis studies on the closely related p-biphenylyltrifluoromethylcarbene (BpCCF3) provide significant insight into these solvent effects. researchgate.net In non-coordinating solvents like cyclohexane, the singlet carbene is formed and reacts from that state. However, in coordinating solvents (e.g., nitriles, ethers, alcohols), the solvent molecules interact with and stabilize the singlet carbene. researchgate.net

This stabilization is observable as a spectral red-shift and is attributed to the dynamics of solvation, where solvent molecules reorganize to form specific interactions, such as hydrogen bonds with the carbene. researchgate.net Polar solvents tend to stabilize the singlet state more than the triplet state, which can reduce the energy gap between them. researchgate.net This is critical because the spin state determines the reaction products: singlet carbenes typically undergo insertion into O-H bonds of alcohols, while triplet carbenes favor insertion into C-H bonds. researchgate.net Therefore, by choosing an appropriate solvent, it is possible to direct the reactivity of a biphenyl-containing carbene toward a desired product distribution. The time constant for this solvent reorganization is dependent on solvent viscosity and the ability to form hydrogen bonds. researchgate.net

SolventSolvation Time Constant (ps)Isotope Effect (KIE)Predominant Reaction
Methanol9.61.7O-H Insertion
Ethanol14.31.8O-H Insertion
2-Propanol281.4O-H Insertion
2,2,2-Trifluoroethanol4.43.2O-H Insertion

Data adapted from studies on p-biphenylyltrifluoromethylcarbene and reflect the dynamics of solvent reorganization around the singlet carbene. researchgate.net KIE refers to the Kinetic Isotope Effect observed when using deuterated alcohols.

This compound as a Versatile Synthetic Building Block

Biphenyl-containing molecules are fundamental building blocks in organic synthesis, prized for their applications in creating pharmaceuticals, liquid crystals, and polymers. researchgate.netnih.gov this compound serves as a valuable and versatile synthetic intermediate, offering two distinct points for chemical modification: the aromatic biphenyl core and the reactive allyl side chain.

The biphenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of further functional groups onto the aromatic rings. nih.govyoutube.com The position of substitution is directed by the existing alkyl chain. More significantly, the allyl group provides a gateway to a wide array of chemical transformations. It can participate in various metal-catalyzed cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings (after conversion of the alkene to a boronic acid/ester), to form new carbon-carbon bonds. nih.gov This enables the extension of the molecular framework and the synthesis of complex, polycyclic aromatic systems. nih.gov The double bond is also susceptible to a range of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, providing access to a wide variety of functionalized biphenyl derivatives.

Reaction TypeReagentsProduct Functional Group
Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOHPrimary Alcohol
Epoxidationm-CPBAEpoxide
DihydroxylationOsO4, NMODiol
Heck CouplingAryl Halide, Pd CatalystSubstituted Alkene
HydrogenationH2, Pd/CPropyl chain (saturated)
Wacker OxidationPdCl2, CuCl2, O2Methyl Ketone

The combination of the rigid, electronically active biphenyl scaffold with the synthetically flexible allyl group makes this compound a powerful building block for constructing complex molecules with tailored properties for medicinal chemistry and materials science. researchgate.net

Polymerization Research Involving 3 4 Biphenyl 1 Propene

Monomer Design and Polymerization Mechanistic Studies

The design of monomers like 3-(4-biphenyl)-1-propene is driven by the goal of incorporating the properties of the biphenyl (B1667301) group into a polyolefin backbone. The biphenyl moiety is known for its rigidity, thermal stability, and ability to engage in π-π interactions. Attaching it to a polymerizable propene unit creates a monomer that can potentially yield polymers with high glass transition temperatures and specific intermolecular interactions. Mechanistic studies focus on how the bulky side group influences the polymerization process, affecting reaction kinetics, polymer structure, and material properties.

Free Radical Polymerization of this compound

Free radical polymerization is a common method for producing polymers. In the context of monomers containing biphenyl groups, this technique has been successfully applied to related acrylated biphenyls. nih.govnih.gov For a monomer like this compound, a typical free radical process would involve an initiator that generates free radicals, which then react with the monomer's double bond to initiate a growing polymer chain.

However, the polymerization of allylic compounds like this compound via free radical methods is often challenging due to degradative chain transfer. The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are susceptible to abstraction by the propagating radical. This process terminates the growing chain and creates a stable allylic radical that is slow to reinitiate a new chain, typically resulting in low molecular weight oligomers. While related monomers like BN-poly(vinylbiphenyl) have been successfully polymerized through free radical methods, the direct free radical polymerization of this compound to high polymer is not a straightforward or efficient process. rsc.orgresearchgate.net

Transition Metal-Catalyzed Polymerization of Propene with Biphenyl Moieties

Transition metal catalysis, particularly using Ziegler-Natta and metallocene-type catalysts, is the industrial standard for producing stereoregular polypropylene (B1209903) and is highly relevant for the polymerization of substituted propenes. core.ac.uk These catalysts offer precise control over the polymer's architecture, which is crucial when dealing with monomers possessing large side groups like the biphenyl moiety.

Regiochemistry in propene polymerization refers to the orientation of the monomer unit as it inserts into the growing polymer chain. The two primary modes of insertion are 1,2-insertion (primary insertion) and 2,1-insertion (secondary insertion). For a monomer such as this compound, the immense steric bulk of the biphenyl group heavily influences this process.

During polymerization, the catalyst's active site and the growing polymer chain create a sterically hindered environment. To minimize steric repulsion, the monomer will orient itself in the most favorable way before insertion. This almost exclusively favors 1,2-insertion, where the "CH2" part of the propene unit binds to the metal center, keeping the bulky biphenyl group pointed away from the catalyst's ligands and the polymer chain. cnr.it This high regioselectivity is essential for creating a uniform polymer structure. Any regioerrors (2,1-insertions) would act as defects, disrupting the polymer's crystallinity and altering its mechanical properties. dntb.gov.ua

Stereospecificity refers to the spatial arrangement of the side groups along the polymer backbone, leading to isotactic, syndiotactic, or atactic polymers. This is controlled by the catalyst's ligand framework. units.it For a monomer with a biphenyl side group, the interaction between this large group and the catalyst ligands is the determining factor for stereocontrol.

Isotactic Polymers: To produce an isotactic polymer, where all biphenyl groups are on the same side of the polymer chain, a C2-symmetric catalyst (e.g., a bridged metallocene) is typically used. The chiral environment of the catalyst forces each incoming monomer to adopt the same orientation upon insertion.

Syndiotactic Polymers: For a syndiotactic arrangement, with alternating biphenyl group orientations, a C1- or Cs-symmetric catalyst is often employed. The catalyst structure guides the polymer chain to switch positions between insertions, leading to the alternating stereochemistry. mdpi.com

The bulky nature of the biphenyl group can enhance the stereoselectivity of the polymerization by amplifying the steric cues provided by the catalyst's ligands.

The choice of catalyst is critical for the successful polymerization of sterically demanding monomers. While early-generation Ziegler-Natta catalysts are effective for propene, they often struggle with larger α-olefins. core.ac.uk

Metallocene Catalysts: These "single-site" catalysts offer a well-defined active center, allowing for precise control over polymer microstructure. mdpi.com By modifying the cyclopentadienyl (B1206354) or fluorenyl ligands—for instance, by introducing bulky substituents—a specific coordination pocket can be engineered to accommodate the this compound monomer and direct its insertion with high stereo- and regioselectivity. mdpi.comcmu.edu

Late Transition Metal Catalysts: Catalysts based on metals like nickel and palladium are known for their high tolerance toward functional groups and can be less sensitive to steric bulk compared to early transition metal catalysts. acs.orgrsc.org Designing catalysts with carefully tailored chelating ligands can optimize performance for polymerizing bulky monomers. acs.org The performance of these catalysts is evaluated based on their activity (polymer yield per unit of catalyst), the molecular weight of the resulting polymer, and their ability to control the polymer's tacticity.

Development of Crosslinked Polymeric Networks from Biphenyl Monomers

Crosslinked polymers are materials in which polymer chains are linked together to form a three-dimensional network. This structure makes them insoluble and enhances their mechanical strength and thermal stability. Biphenyl moieties are particularly useful in creating such networks due to their rigidity and potential for intermolecular interactions. nih.govnih.gov

Research has focused on synthesizing crosslinked polymers by copolymerizing monofunctional biphenyl monomers with bifunctional biphenyl-containing crosslinkers. For example, monomers like 2-phenylphenolmonoacrylate (2PPMA) and 4-phenylphenolmonoacrylate (4PPMA) have been copolymerized with the crosslinker 4,4'-dihydroxybiphenyldiacrylate (44BDA) via free radical polymerization. nih.govnih.govuky.edu

A key finding in this area is the dual role of the biphenyl units. Besides being part of the covalently bonded network, the biphenyl side groups can interact with each other through noncovalent intramolecular π-π stacking. These interactions act as additional physical crosslinks, further reinforcing the network. nih.govnih.gov This phenomenon leads to interesting material properties, as observed in swelling and compression tests. While compression tests show the expected increase in modulus with higher crosslinker content, swelling studies sometimes reveal anomalous behavior where the swelling ratio does not decrease as expected. nih.govnih.gov This is hypothesized to result from the noncovalent crosslinks created by the biphenyl interactions. nih.govnih.gov

Below is a table summarizing representative data from studies on such crosslinked networks.

Polymer SystemCrosslinker (44BDA) Content (mol%)Swelling Ratio (Toluene)Compressive Modulus (kPa)Key Observation
Poly(2PPMA-co-44BDA)14.5150Modulus increases with crosslinker content as expected. Swelling behavior is anomalous, suggesting additional noncovalent crosslinks from biphenyl interactions. nih.govnih.gov
Poly(2PPMA-co-44BDA)54.8300
Poly(2PPMA-co-44BDA)104.6550
Poly(4PPMA-co-44BDA)15.1120Similar trend observed, reinforcing the hypothesis of intramolecular π-π interactions acting as physical crosslinks within the network. nih.govnih.gov
Poly(4PPMA-co-44BDA)55.3250
Poly(4PPMA-co-44BDA)105.0480

Exploitation of Intramolecular Pi-Pi Interactions in Polymer Networks

The biphenyl side groups in polymers derived from this compound are pivotal in forming noncovalent intramolecular pi-pi interactions. nih.gov These interactions, a form of π-stacking, are fundamental in chemistry and materials science, influencing everything from the structure of DNA to the properties of optoelectronic materials. stfc.ac.ukrsc.org In polymer networks, these attractive forces between the electron clouds of the aromatic biphenyl rings can act as noncovalent crosslinks. nih.gov

The balance between covalent crosslinks and these noncovalent intramolecular pi-pi interactions allows for the fine-tuning of material properties. The strength of these interactions can be influenced by external factors, such as an applied electric field, which can enhance the π–π coupling between neighboring aromatic molecules. rsc.org This principle allows for the design of "smart" materials whose properties can be modulated.

Structural Characterization of Polymeric Materials

A comprehensive structural characterization is essential to understand the relationship between the polymer architecture and its macroscopic properties. A variety of analytical techniques are employed to study polymers derived from biphenyl-containing monomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental techniques used to confirm the chemical structure of the polymer backbone and ensure that the polymerization has proceeded as expected. lnu.edu.cnrsc.org

Gel Permeation Chromatography (GPC) : GPC (also known as Size Exclusion Chromatography or SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers. lnu.edu.cnresearchgate.net This information is crucial for understanding how the polymerization conditions affect the chain length and distribution. researchgate.net

Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties. rsc.org DSC measurements reveal key thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm). rsc.org TGA is used to assess the thermal stability of the polymer by identifying the onset temperature of weight loss. rsc.org For instance, a nematic polyester (B1180765) based on a biphenyl dicarboxylic acid exhibited a Tg of 190 °C and an isotropic temperature near 330 °C, with the onset of weight loss occurring around 480 °C. rsc.org

X-ray Scattering and Microscopy : Wide-angle X-ray scattering (WAXS) and Polarized Optical Microscopy (POM) are particularly important for materials with liquid crystalline properties. rsc.org WAXS can confirm the formation of a nematic glass morphology, while POM allows for the direct visualization of the characteristic textures of liquid crystal phases. rsc.org The crystal structure of a mesogenic monomer closely related to this compound, 3-[4-(4′-ethylbiphenyl)]-1-propene, was determined by X-ray diffraction analysis to understand its molecular arrangement in the solid state, which predisposes it to forming liquid crystal phases. tandfonline.com

Mechanical Analysis : Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the polymer, such as its storage modulus, which relates to the material's stiffness. rsc.org

The table below summarizes the characterization techniques and their primary purpose in analyzing biphenyl-containing polymers.

Technique Abbreviation Primary Information Obtained References
Nuclear Magnetic ResonanceNMRConfirms chemical structure of the polymer. lnu.edu.cnrsc.org
Gel Permeation ChromatographyGPC / SECMeasures molecular weight (Mn, Mw) and polydispersity (PDI). lnu.edu.cnresearchgate.net
Differential Scanning CalorimetryDSCDetermines glass transition (Tg) and melting (Tm) temperatures. rsc.org
Thermogravimetric AnalysisTGAAssesses thermal stability and decomposition temperature. rsc.org
Wide-Angle X-ray ScatteringWAXSConfirms morphology (e.g., crystalline, nematic). rsc.org
Polarized Optical MicroscopyPOMVisualizes liquid crystalline textures. rsc.org
Dynamic Mechanical AnalysisDMAMeasures viscoelastic properties (e.g., storage modulus). rsc.org

Applications of this compound Derived Polymers in Advanced Materials Science

The unique chemical structure of this compound, featuring a polymerizable propene group and a rigid biphenyl moiety, makes its derived polymers candidates for several advanced applications.

Liquid Crystalline Polymers (LCPs): The rigid, rod-like nature of the biphenyl group is a common feature in molecules that exhibit liquid crystalline behavior. rsc.orgtandfonline.com The monomer 3-[4-(4′-ethylbiphenyl)]-1-propene, which is structurally very similar, is described as a mesogenic monomer, meaning it can form liquid crystal phases. tandfonline.com Polymers synthesized from such monomers often retain these properties, leading to materials that can self-organize into ordered structures. rsc.org These LCPs are valuable for applications requiring a combination of high strength, excellent thermal stability, and chemical resistance, such as in optical films for displays and high-performance electronic components. rsc.org

High-Performance and High-Temperature Polymers: The inherent rigidity and thermal stability of the aromatic biphenyl unit contribute to the high thermal stability of the resulting polymers. rsc.orguwaterloo.ca Polymers incorporating biphenyl structures often exhibit high glass transition temperatures and decomposition temperatures, making them suitable for use in demanding environments where resistance to heat is critical. rsc.org

Functional Materials through Controlled Polymerization: Modern synthetic methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the creation of well-defined polymers with controlled molecular weights and narrow polydispersity. nih.gov Applying these techniques to monomers like this compound could yield polymers with precise architectures. nih.gov The pendant propene group offers a site for post-polymerization modification, enabling the attachment of other functional groups or the creation of crosslinked networks and functional surfaces for specialized applications in sensing or separations. nih.gov

Polymers for Optoelectronics: The conjugated π-system of the biphenyl group suggests potential for use in optoelectronic materials. Conjugated polymers are known for their semiconductor properties and are used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The biphenyl side chain can influence the electronic properties of the polymer, potentially enhancing charge transport or tuning the photoluminescent characteristics of the material. lnu.edu.cn

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the detailed framework provided for a comprehensive analysis, no dedicated scholarly articles focusing on its quantum chemical characterization, reaction mechanisms, or predicted spectroscopic properties could be identified.

This indicates that the electronic structure, bonding, molecular orbitals, and conformational landscape of this compound have not been subjected to in-depth computational studies. Consequently, information regarding its potential energy surfaces, which is crucial for understanding its stability and reactivity, remains unavailable.

Furthermore, the elucidation of its reaction mechanisms and kinetics through computational methods has not been reported. This includes the identification and characterization of transition states, as well as the calculation of energy profiles and the analysis of potential reaction pathways. Such studies are fundamental for predicting the behavior of a compound in chemical reactions.

Finally, the prediction of the spectroscopic properties of this compound using computational models is also an area that appears to be uninvestigated. These predictions are vital for interpreting experimental spectra and confirming the structure of a molecule.

The absence of this specific research means that the detailed sections and subsections outlined for this article, from its electronic structure to its predicted spectroscopic properties, cannot be populated with the required scientifically accurate and research-backed information. The scientific community has yet to publish theoretical and computational investigations specifically centered on this compound.

Theoretical and Computational Investigations of 3 4 Biphenyl 1 Propene

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 3-(4-Biphenyl)-1-propene, MD simulations can elucidate the nature of its intermolecular interactions, which govern its bulk properties such as melting point, boiling point, solubility, and its organization in condensed phases.

The simulation process begins by defining a force field, which is a set of parameters and equations that describe the potential energy of the system of particles. These equations include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. arxiv.org The accuracy of the simulation is highly dependent on the quality of the force field parameters. arxiv.org

Once the system is set up, the simulation algorithm solves Newton's equations of motion for each atom, allowing the system to evolve over a series of small time steps. The resulting trajectory provides a detailed view of how individual molecules of this compound interact with each other. Key analyses performed on these trajectories include:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding molecules varies as a function of distance from a reference molecule. Peaks in the RDF indicate preferred distances for neighboring molecules, revealing the local structure and packing efficiency.

Interaction Energy Calculations: By analyzing the trajectory, the strength of various types of intermolecular interactions (e.g., van der Waals, electrostatic) can be quantified. For this compound, the biphenyl (B1667301) group is expected to engage in significant π-π stacking interactions, while the propene tail allows for weaker van der Waals interactions.

Analysis of Molecular Conformation: The simulations can track the torsional angle between the two phenyl rings of the biphenyl moiety and the conformation of the propene group, revealing how these change due to thermal motion and interactions with neighboring molecules.

The insights from MD simulations are crucial for understanding how this compound behaves in different environments and for predicting its physical properties.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound in a Liquid State
Interaction TypeAverage Interaction Energy (kJ/mol)Primary Interacting GroupsCharacteristic Distance (Å) from RDF
π-π Stacking-15.5Biphenyl - Biphenyl3.8
Van der Waals (Biphenyl-Propene)-8.2Biphenyl - Propene4.5
Van der Waals (Propene-Propene)-4.1Propene - Propene5.0
Total Non-bonded Energy-27.8Overall MoleculeN/A

In Silico Catalyst Design and Performance Prediction for Reactions Involving this compound

In silico (computational) catalyst design is a rapidly advancing field that aims to accelerate the discovery of new, efficient, and selective catalysts by using computational methods, thereby reducing the need for extensive trial-and-error experimentation. core.ac.ukresearchgate.net For reactions involving the propene group of this compound, such as hydrogenation, hydroformylation, or metathesis, computational tools can be used to design and screen potential catalysts.

The process typically involves several key steps:

Descriptor-Based Screening: Molecular descriptors—quantitative properties of a catalyst's structure—are calculated. researchgate.net These can be steric (e.g., cone angle) or electronic (e.g., HOMO-LUMO gap) in nature. The goal is to find a correlation between these descriptors and the catalyst's performance (e.g., activity, selectivity).

Quantitative Structure-Activity Relationship (QSAR): A mathematical model is built to relate the descriptors to the catalytic performance. researchgate.netsemanticscholar.org This model can then be used to predict the performance of a large virtual library of candidate catalysts without the need to perform expensive quantum mechanical calculations for each one.

Virtual Screening and Lead Identification: The QSAR model is used to screen a large database of potential catalyst structures (often focused on the ligand modifying the metal center). The most promising candidates—those predicted to have the highest activity and desired selectivity—are identified for subsequent experimental synthesis and testing. researchgate.net

For a reaction like the asymmetric hydrogenation of the propene double bond in this compound, in silico design would focus on screening chiral ligands for a transition metal (e.g., Rhodium, Ruthenium). The computational models would predict the enantiomeric excess (e.e.) and turnover frequency (TOF) for each catalyst, guiding chemists toward the most promising candidates.

Table 2: Representative Data from a Hypothetical In Silico Screening of Catalysts for the Asymmetric Hydrogenation of this compound
Catalyst Candidate (Ligand)Steric Descriptor (Cone Angle °)Electronic Descriptor (HOMO Energy, eV)Predicted Turnover Frequency (s⁻¹)Predicted Enantiomeric Excess (%)
Ligand A (e.g., BINAP)162-5.8150095 (R)
Ligand B (e.g., Josiphos)155-5.6125098 (S)
Ligand C (e.g., PhanePhos)175-6.090085 (R)
Ligand D (e.g., Chiraphos)158-5.7180092 (S)

Advanced Analytical Techniques for Characterization of 3 4 Biphenyl 1 Propene and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 3-(4-biphenyl)-1-propene. Each method probes different aspects of the molecule's constitution, and together they provide a complete picture of its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The biphenyl (B1667301) moiety exhibits characteristic signals in the aromatic region (typically δ 7.2-7.7 ppm). rsc.orgrsc.org The protons on the phenyl ring attached to the propene group are distinct from those on the terminal phenyl ring, leading to complex multiplets. The three protons of the propene group (-CH₂-CH=CH₂) have distinct chemical shifts. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring typically appear as a doublet around δ 3.4-3.6 ppm. The vinyl protons show characteristic splitting patterns, with the internal methine proton (-CH=) appearing as a multiplet around δ 5.9-6.1 ppm, and the terminal vinyl protons (=CH₂) appearing as two distinct multiplets between δ 5.0-5.2 ppm due to their different spatial relationships (cis and trans) to the rest of the molecule. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon coupling is not observed, resulting in a spectrum of singlet peaks (in a proton-decoupled experiment). hw.ac.ukcompoundchem.com The biphenyl group shows a set of signals in the aromatic region (δ 127-141 ppm). rsc.orgchemicalbook.com The quaternary carbons (C-C bond between the rings and C attached to the propene) are typically weaker in intensity. hw.ac.uk The carbons of the propene group are found at higher field strengths: the methylene carbon (-CH₂) appears around δ 40 ppm, the terminal vinyl carbon (=CH₂) around δ 115 ppm, and the internal vinyl carbon (-CH=) around δ 137 ppm. uoi.groregonstate.edu

Interactive Data Table: Illustrative NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Biphenyl Protons7.20 - 7.70 (m)127.0 - 129.5
Biphenyl Quaternary Carbons-139.0 - 141.5
-CH₂-~3.5 (d)~40.0
-CH=~6.0 (m)~137.0
=CH₂~5.1 (m)~115.0

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For this compound, the FTIR spectrum would display several characteristic absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. rsc.org The stretching vibrations of the C=C bonds within the aromatic rings typically appear in the region of 1600-1450 cm⁻¹. rsc.orgresearchgate.net The presence of the propene group is confirmed by a C=C stretching vibration band around 1640 cm⁻¹ and vinyl C-H stretching bands also above 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the aromatic rings (giving information on the substitution pattern) are found in the 900-675 cm⁻¹ region. researchgate.net Specifically, a strong band around 840 cm⁻¹ would be indicative of para-substitution on one of the phenyl rings.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Alkene =C-H Stretch3080 - 3060Medium
Alkane C-H Stretch3000 - 2850Medium
Alkene C=C Stretch~1640Medium-Weak
Aromatic C=C Stretch1600 - 1450Medium-Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The biphenyl moiety is the primary chromophore in this compound. researchgate.net

The UV-Vis spectrum of biphenyl derivatives typically shows a strong absorption band (the K-band) around 250 nm, which is attributed to a π → π* transition of the conjugated system. researchgate.netspectrabase.com The position and intensity of this absorption maximum (λ_max) are sensitive to the planarity of the two phenyl rings and the nature of any substituents. While the allyl group of the propene moiety is not fully conjugated with the biphenyl system, its electronic influence can cause a slight shift in the λ_max compared to unsubstituted biphenyl. The extension of conjugation, for instance in derivatives where the propene double bond is part of a larger conjugated system, would lead to a significant bathochromic (red) shift to longer wavelengths. masterorganicchemistry.comdocbrown.info

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) can determine the m/z to a very high degree of accuracy, allowing for the determination of the elemental formula of the molecule and its fragments.

For this compound (C₁₅H₁₄), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (194.27). A common fragmentation pathway for allylic-substituted aromatic compounds is the cleavage of the benzylic C-C bond, which is resonance-stabilized. This would lead to the formation of a stable biphenylmethyl cation (tropylium-like ion) at m/z 167 after rearrangement, or a biphenyl cation at m/z 152. stackexchange.comdocbrown.info The base peak in the spectrum is often the most stable fragment. The molecular ion of biphenyl itself is quite stable and is often the base peak in its mass spectrum. nist.gov

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formula
194[C₁₅H₁₄]⁺ (Molecular Ion)[C₁₂H₉-CH₂CH=CH₂]⁺
179[M - CH₃]⁺[C₁₄H₁₁]⁺
167[M - C₂H₃]⁺ (Loss of vinyl)[C₁₃H₁₁]⁺
152[M - C₃H₅]⁺ (Loss of allyl group)[C₁₂H₈]⁺
115[C₉H₇]⁺-

X-ray Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity and electronic structure of a molecule, X-ray diffraction techniques provide precise information about the arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles. For this compound, SC-XRD analysis would confirm the connectivity established by NMR and also reveal the conformation of the molecule in the crystal lattice.

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution, particularly at the ortho positions, can cause the rings to twist relative to each other to minimize steric hindrance. scispace.com For a para-substituted biphenyl like this compound, a non-planar conformation is expected in the gaseous or solution state, with a dihedral angle typically around 45°. scispace.com In the crystal, packing forces can influence this angle. SC-XRD also elucidates intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the crystal packing arrangement. researchgate.netniscpr.res.in The analysis of the crystal structure of derivatives provides insights into how different functional groups influence the solid-state assembly. researchgate.netiucr.orggoogle.com

Chromatographic Separation and Characterization Techniques

Chromatography is the cornerstone for the separation and analysis of this compound and its derivatives from reaction mixtures, synthetic byproducts, or environmental matrices. The choice between gas and liquid chromatography depends primarily on the volatility and thermal stability of the analytes.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. For biphenyl and its derivatives, non-polar or semi-polar stationary phases, such as those based on polysiloxanes (e.g., poly(5%-phenyl methyl)siloxane), are commonly employed. nih.gov These phases separate compounds primarily based on differences in van der Waals forces and boiling points.

While conventional one-dimensional GC is powerful, complex mixtures containing numerous isomers and structurally similar derivatives of this compound can result in co-eluting peaks. chemistry-matters.com To overcome this, Comprehensive Two-Dimensional Gas Chromatography (GC × GC) offers significantly enhanced separation power. chemistry-matters.comwikipedia.org GC × GC utilizes two columns with different stationary phases connected by a modulator. chemistry-matters.comwikipedia.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. chemistry-matters.comwikipedia.org This process generates a structured two-dimensional chromatogram, providing superior resolution and the ability to separate compounds that would otherwise overlap in a single-dimension separation. nih.govacs.org For instance, a typical GC × GC setup for complex aromatic hydrocarbon mixtures might use a non-polar first-dimension column and a more polar second-dimension column to separate isomers based on both boiling point and polarity. chemistry-matters.com

The enhanced separation capability of GC × GC is particularly beneficial for distinguishing between isomers of substituted biphenyl propenes and for detailed fingerprinting of complex samples. chemistry-matters.com

For derivatives of this compound that are less volatile, thermally labile, or of higher molecular weight, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. actascientific.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of aromatic compounds. sielc.com

While standard C18 (octadecylsilane) columns are widely used, stationary phases with biphenyl functional groups have shown unique selectivity for aromatic compounds, including this compound and its derivatives. chromatographyonline.comsigmaaldrich.comthermofisher.com The retention mechanism on a biphenyl phase involves not only hydrophobic interactions but also crucial π-π interactions between the electron-rich biphenyl rings of the stationary phase and the aromatic system of the analyte. chromatographyonline.comthermofisher.comrestek.com This provides enhanced retention and selectivity, especially for separating isomers or closely related aromatic structures that may be difficult to resolve on a C18 column. chromatographyonline.comthermofisher.com

The choice of mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. sielc.comsigmaaldrich.com The unique selectivity of biphenyl columns often simplifies method development and can resolve critical pairs of compounds in complex matrices. restek.com

Below is a table comparing the general characteristics of common reversed-phase HPLC columns for the analysis of aromatic compounds.

Stationary PhasePrimary Retention Mechanism(s)Key Advantages for Biphenyl Compounds
C18 Hydrophobic interactionsGeneral-purpose, robust, widely applicable.
Phenyl-Hexyl Hydrophobic & mild π-π interactionsAlternative selectivity to C18, good for aromatic compounds. chromatographyonline.com
Biphenyl Hydrophobic & strong π-π interactionsEnhanced retention and selectivity for aromatic and moderately polar analytes; excellent for resolving isomers. chromatographyonline.comthermofisher.comrestek.com

Hyphenated Analytical Techniques for Complex Mixture Analysis

To gain definitive structural information about the separated components, chromatographic techniques are often coupled, or "hyphenated," with spectroscopic detectors. saspublishers.comchemijournal.com This online combination provides both separation and identification in a single analysis, which is invaluable for analyzing complex mixtures containing derivatives of this compound. actascientific.comijnrd.org

The most powerful and common hyphenated techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS: In GC-MS, as components elute from the GC column, they enter a mass spectrometer. researchgate.net The molecules are ionized (typically by electron ionization, EI), and the resulting charged fragments are separated by their mass-to-charge ratio. The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," allowing for unambiguous identification of the compound by comparison to spectral libraries. nih.gov GC-MS is the gold standard for identifying and quantifying volatile compounds like this compound in complex samples. mdpi.com For even higher sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be used, which is particularly useful for trace-level analysis in challenging matrices. chemijournal.comshimadzu.comwaters.com

LC-MS: For compounds analyzed by HPLC, coupling to a mass spectrometer provides molecular weight information and structural data. saspublishers.com Since the mobile phases used in LC are not as easily removed as the carrier gas in GC, an interface (e.g., electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI) is required to generate gas-phase ions. saspublishers.com LC-MS is essential for the characterization of less volatile or thermally sensitive derivatives of this compound, providing confirmation of molecular weight and, through tandem MS (LC-MS/MS), detailed structural elucidation. researchgate.net

In-Situ and Operando Spectroscopic Methods for Reaction Monitoring

Understanding the formation of this compound and its subsequent reactions requires monitoring the chemical process in real-time. In-situ and operando spectroscopic methods are powerful for this purpose, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comspectroscopyonline.com Operando spectroscopy is a specific type of in-situ analysis where the spectroscopic characterization is performed simultaneously with the measurement of catalytic activity, directly linking catalyst structure to performance. wikipedia.org

Several spectroscopic techniques can be applied to monitor reactions involving alkenes and aromatic compounds:

UV-Vis Spectroscopy: Many reactions involving aromatic compounds and organometallic catalysts exhibit changes in their UV-Visible absorption spectra. wikipedia.org By using fiber-optic probes immersed in the reaction vessel, it is possible to monitor the concentration of reactants, products, and colored intermediates in real-time. acs.orgacs.org For example, the formation or consumption of species with extended conjugation can be tracked, providing kinetic data. acs.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide structural information about molecules. In-situ IR and Raman can track changes in functional groups throughout a reaction. For instance, in reactions involving the propene moiety of this compound (e.g., hydrogenation, hydroformylation, or oligomerization), the disappearance of the C=C stretching vibration and the appearance of new functional groups can be monitored to determine reaction progress and endpoints. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides highly detailed structural information about species in the solution phase during a reaction. beilstein-journals.org By placing a flow cell within the NMR spectrometer, it is possible to follow the transformation of reactants into products, identify intermediates, and obtain quantitative data on the composition of the reaction mixture over time. beilstein-journals.org This is particularly useful for elucidating complex reaction mechanisms. acs.orgst-andrews.ac.ukacs.org

These advanced analytical methods provide a comprehensive framework for the separation, identification, and dynamic study of this compound and its derivatives, enabling detailed chemical insights essential for research, development, and quality control.

Derivatives and Analogues of 3 4 Biphenyl 1 Propene: Synthesis and Research Directions

Structural Modifications and Their Influence on Reactivity and Applications

Structural modifications of the 3-(4-biphenyl)-1-propene framework are pivotal for modulating its reactivity and unlocking new applications. These modifications typically involve introducing various functional groups onto the biphenyl (B1667301) rings or altering the propene side chain. The nature and position of these substituents can profoundly impact the molecule's electronic properties, steric profile, and biological activity.

For instance, the introduction of fluorine atoms into the biphenyl structure has gained significant attention in medicinal chemistry and materials science. acs.org Fluorine's high electronegativity and small size can alter the electronic distribution, enhance metabolic stability, and increase lipophilicity, which can improve drug-receptor interactions. acs.org The synthesis of fluorinated biphenyl derivatives often utilizes palladium-catalyzed cross-coupling reactions. acs.org

The functionalization of the biphenyl moiety is a key strategy for creating intermediates used in the synthesis of a broad range of pharmacologically active compounds. nih.gov Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. researchgate.netresearchgate.net For example, derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized and evaluated as potential anti-inflammatory agents, with some compounds showing efficacy comparable to the standard drug flurbiprofen but with reduced ulcerogenic side effects. nih.govresearchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives relies on a variety of powerful cross-coupling reactions that form the central carbon-carbon bond of the biphenyl core. nih.gov These methods offer versatile routes to a vast library of substituted biphenyls by joining different aryl partners.

The Suzuki-Miyaura cross-coupling reaction is one of the most extensively used methods for synthesizing biphenyl derivatives. acs.orgrsc.org This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or its ester, catalyzed by a palladium complex. rsc.orgresearchgate.net It is valued for its high tolerance of various functional groups and generally mild reaction conditions. rsc.org Other prominent palladium-catalyzed reactions include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Kumada coupling (using Grignard reagents). nih.govresearchgate.netrsc.org The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, is another classical method for biphenyl synthesis. nih.gov

More advanced techniques, such as palladium-catalyzed C-H bond activation, have emerged as powerful tools for synthesizing biphenyl derivatives. acs.org For instance, biphenyl-2-carbonitrile derivatives can be synthesized from aryl nitriles and aryl halides, where the cyano group acts as a directing group to guide the C-H activation process. acs.org

Once the desired substituted biphenyl core is assembled, the propene side chain can be introduced or modified. This can be achieved through various standard organic transformations, such as Friedel-Crafts alkylation of the biphenyl ring with a suitable propene-containing electrophile. rsc.org

Below is a table summarizing common synthetic reactions for the biphenyl core:

Table 1: Key Synthetic Reactions for Biphenyl Derivatives
Reaction NameReactant 1Reactant 2CatalystKey Features
Suzuki-Miyaura Coupling Aryl HalideArylboronic Acid/EsterPalladium ComplexHigh functional group tolerance, mild conditions. acs.orgrsc.org
Stille Coupling Aryl HalideOrganostannanePalladium ComplexVersatile but uses toxic tin reagents. nih.gov
Negishi Coupling Aryl HalideOrganozinc ReagentPalladium or NickelHigh reactivity and yields. nih.govrsc.org
Kumada Coupling Aryl HalideGrignard Reagent (Organomagnesium)Palladium or NickelHighly reactive, less tolerant of functional groups. nih.govresearchgate.net
Ullmann Reaction Aryl HalideAryl HalideCopperOften requires high temperatures. nih.gov

Rational Design of Novel Biphenyl-Propene Scaffolds with Tunable Properties

The rational design of novel biphenyl-propene scaffolds is a strategic approach to creating molecules with precisely controlled, or "tunable," properties for specific applications. This process moves beyond random screening by using computational models and structure-activity relationship (SAR) data to predict how specific structural changes will influence a molecule's function. nih.gov

In drug discovery, for example, researchers can design a series of analogues to optimize potency and selectivity. A study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines demonstrated this approach, where a novel scaffold was developed and a series of compounds were synthesized as potential anticancer agents. nih.gov The SAR analysis revealed that the placement of hydroxyl groups on the biphenyl rings was beneficial for biological activity, while a para-amino group significantly enhanced potency, leading to the identification of a lead compound for further optimization. nih.gov

The design process also considers the three-dimensional structure of the molecule. As mentioned, introducing substituents at the ortho positions of the biphenyl core can restrict bond rotation, creating stable atropisomers. wikipedia.org This principle is fundamental in the design of chiral ligands, such as BINAP, which are widely used in asymmetric catalysis to produce enantiomerically pure compounds. wikipedia.org

By systematically modifying the biphenyl-propene backbone—for instance, by altering the substitution pattern, the nature of the functional groups, or the length and rigidity of the propene linker—scientists can fine-tune properties such as:

Electronic Properties: Affecting reactivity, light absorption/emission for materials science applications like OLEDs. nih.gov

Lipophilicity and Solubility: Crucial for modulating the pharmacokinetic profile of drug candidates. acs.org

Binding Affinity: Designing molecules to fit precisely into the active site of a target enzyme or receptor.

This design-oriented approach accelerates the discovery of new molecules with desired functions, minimizing the trial-and-error often associated with chemical synthesis.

Exploration of Biphenyl Derivatives in Catalysis and Chemical Transformations

Biphenyl derivatives are widely explored in catalysis and as platforms for further chemical transformations. rsc.org Their utility stems from the rigid, well-defined geometry of the biphenyl scaffold and the diverse chemical reactivity it can support.

In catalysis, chiral substituted biphenyls are renowned for their role as ligands in asymmetric synthesis. wikipedia.org The steric hindrance that gives rise to atropisomerism creates a stable chiral environment around a metal center, which can direct a chemical reaction to produce one enantiomer of a product over the other. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological effects.

The biphenyl scaffold itself is also a substrate for a variety of chemical transformations, allowing for the synthesis of complex functionalized molecules. rsc.org Although the biphenyl core is relatively non-reactive, it can undergo electrophilic substitution reactions similar to benzene (B151609). wikipedia.orgnih.gov These reactions include:

Friedel-Crafts Alkylation and Acylation: Attaching alkyl or acyl groups to the aromatic rings, often catalyzed by a Lewis acid. rsc.org

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) onto the rings. wikipedia.org

Nitration and Sulfonation: Adding nitro (NO₂) or sulfonic acid (SO₃H) groups, which can then be converted into other functional groups. wikipedia.org

Modern catalysis, particularly using palladium, has greatly expanded the scope of transformations possible on biphenyl derivatives. researchgate.net Palladium catalysts are not only used to construct the biphenyl core via cross-coupling reactions but also to perform subsequent functionalizations on the pre-formed scaffold. acs.orgresearchgate.net This dual role makes palladium-based catalysis an indispensable tool in the chemistry of biphenyl derivatives.

Q & A

What are the recommended methodologies for synthesizing 3-(4-Biphenyl)-1-propene in a laboratory setting?

Answer:
A common approach involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the biphenyl moiety to the propene backbone. Key steps include:

  • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with biphenyl boronic acid derivatives .
  • Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity yields .
    Validate compound identity via NMR (¹H/¹³C) and mass spectrometry, cross-referenced with SciFinder or Reaxys databases to confirm novelty or alignment with literature .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:
Discrepancies in NMR or IR data often arise from solvent effects, impurities, or crystallographic variations. Mitigation strategies include:

  • Standardized conditions : Re-run spectra using deuterated solvents (e.g., CDCl₃) and internal standards (TMS) .
  • Comparative analysis : Cross-check with crystallographic data (e.g., CCDC entries) to confirm bond angles/conformations .
  • Collaborative verification : Share raw data with peer labs to validate reproducibility, as recommended in EPA peer review frameworks .

What advanced techniques are suitable for studying the electronic properties of this compound?

Answer:

  • DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and charge distribution, comparing results with experimental UV-Vis spectra .
  • Electrochemical analysis : Cyclic voltammetry in anhydrous acetonitrile (0.1 M TBAPF₆) to assess redox behavior .
  • X-ray photoelectron spectroscopy (XPS) : Probe carbon hybridization states and π-conjugation effects in the biphenyl system .

What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis/purification steps due to volatile intermediates .
  • Waste disposal : Segregate halogenated byproducts and coordinate with certified waste management services .

How can researchers design experiments to probe the reactivity of this compound in photochemical applications?

Answer:

  • Light source calibration : Use UV lamps (254–365 nm) with actinometers (e.g., ferrioxalate) to quantify photon flux .
  • Quenching studies : Introduce radical scavengers (TEMPO) to identify reactive intermediates .
  • Product analysis : Monitor reaction progress via HPLC with photodiode array detection, referencing retention times against synthesized standards .

What strategies are effective for characterizing crystallographic defects in this compound single crystals?

Answer:

  • X-ray diffraction (XRD) : Collect high-resolution data (θ < 25°) and refine using SHELX or Olex2 to detect lattice distortions .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing efficiency .
  • Polarized microscopy : Identify strain-induced birefringence in thin-film samples .

How should researchers address discrepancies between computational predictions and experimental results for this compound?

Answer:

  • Parameter optimization : Adjust basis sets (e.g., B3LYP/6-311++G**) and solvation models (COSMO) to better match experimental conditions .
  • Error analysis : Quantify uncertainties in DFT approximations (e.g., van der Waals interactions) using benchmark datasets .
  • Hybrid methods : Combine MD simulations with QM/MM approaches to model dynamic effects .

What analytical methods are recommended for detecting trace impurities in this compound?

Answer:

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection to separate volatile byproducts .
  • HPLC-DAD : Employ C18 columns and gradient elution (water/acetonitrile) for polar impurities .
  • ICP-OES : Screen for residual metal catalysts (Pd, Cu) with detection limits < 1 ppm .

How can the compound’s stability under varying pH conditions be systematically evaluated?

Answer:

  • Buffer studies : Incubate samples in phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 25°C/40°C .
  • Kinetic monitoring : Use UV-Vis spectroscopy to track absorbance shifts indicative of degradation .
  • LC-MS/MS : Identify hydrolysis/oxidation products and propose degradation pathways .

What interdisciplinary approaches are emerging for applications of this compound in materials science?

Answer:

  • Polymer composites : Incorporate into conjugated polymers (e.g., PPV derivatives) for OLEDs; characterize via AFM and PL spectroscopy .
  • MOF synthesis : Coordinate with transition metals (Zn, Cu) to create porous frameworks for gas storage .
  • Surface functionalization : Graft onto silica nanoparticles via silane coupling agents for catalytic supports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.